molecular formula C5H10O2 B089657 3-Hydroxy-3-methyl-2-butanone CAS No. 115-22-0

3-Hydroxy-3-methyl-2-butanone

Cat. No. B089657
CAS RN: 115-22-0
M. Wt: 102.13 g/mol
InChI Key: BNDRWEVUODOUDW-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyl-2-butanone, also known as acetoin, is a natural organic compound found in many foods and beverages. It is a colorless liquid with a sweet, buttery odor and taste. Acetoin is a by-product of fermentation, and is used as a flavoring agent, a preservative, and a stabilizer in many foods and beverages. It is also used in the manufacture of pharmaceuticals, dyes, and perfumes.

Scientific Research Applications

Electro-optic Material Synthesis

3-Hydroxy-3-methyl-2-butanone serves as a crucial precursor for a novel class of electro-optic acceptors. These acceptors are integral to creating high μβ nonlinear optical chromophores, significantly contributing to advancements in electro-optic materials and devices. The chemical's role in synthesizing α-hydroxy methyl ketones, which are vital for tricyanovinyldihydrofuran type acceptors, underscores its importance in systematic studies of structure-property relationships in electro-optic materials (He, Leslie, & Sinicropi, 2002).

Atmospheric Chemistry

The kinetics and mechanism of this compound reacting with Cl atoms in the troposphere have been thoroughly investigated. This research provides critical insights into the compound's role in atmospheric chemistry, particularly its interaction with atmospheric oxidants. Understanding these reactions is essential for modeling atmospheric conditions and predicting pollutant behavior (Sleiman et al., 2014).

Green Chemistry and Catalysis

This compound has been implicated in green chemistry approaches, particularly in the dehydration of bio-based 2,3-butanediol to butanone. This process represents an alternative, more sustainable method for butanone production, highlighting the compound's potential in catalysis and sustainable chemical processes. Boric acid-modified HZSM-5 zeolites have been used effectively for this dehydration, emphasizing the role of catalysts in enhancing the performance and selectivity of such reactions (Zhang, Yu, Ji, & Huang, 2012).

Gas Phase Kinetics and Reaction Mechanisms

Studies on the gas-phase elimination kinetics of this compound have provided valuable data on its stability and reactivity under high-temperature conditions. Such research is fundamental in understanding the thermal behavior of organic compounds and can inform industrial processes involving high temperatures. The elimination products, such as acetone and acetaldehyde, and the detailed mechanism of this reaction have significant implications for both synthetic chemistry and environmental sciences (Graterol, Rotinov, Córdova, & Chuchani, 2005).

Photolysis and OH Reaction Kinetics

Research into the photolysis and OH radical reaction kinetics of this compound contributes to our understanding of its atmospheric fate. Such studies are crucial for assessing the environmental impact of volatile organic compounds (VOCs) and their secondary reaction products. This work has estimated photolysis lifetimes and identified major degradation pathways, providing essential data for atmospheric modeling and the assessment of VOCs' environmental roles (Bouzidi et al., 2014).

Safety and Hazards

3-Hydroxy-3-methyl-2-butanone is a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. Precautionary measures include keeping away from heat, sparks, open flames, hot surfaces, and avoiding contact with skin and eyes .

Future Directions

3-Hydroxy-3-methyl-2-butanone can be used as a biologically active natural product and a pharmaceutical intermediate, and as a photoinitiator in UV-curable coatings . It has significant application value due to its α-hydroxyketone structural units, which are widely used synthons in organic synthesis .

properties

IUPAC Name

3-hydroxy-3-methylbutan-2-one
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InChI

InChI=1S/C5H10O2/c1-4(6)5(2,3)7/h7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BNDRWEVUODOUDW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID60870468
Record name 2-Butanone, 3-hydroxy-3-methyl-
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Molecular Weight

102.13 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Hydroxy-3-methyl-2-butanone
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CAS RN

115-22-0
Record name 3-Hydroxy-3-methyl-2-butanone
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Record name 2-Butanone, 3-hydroxy-3-methyl-
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Record name 3-HYDROXY-3-METHYL-2-BUTANONE
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Record name 2-Butanone, 3-hydroxy-3-methyl-
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Record name 2-Butanone, 3-hydroxy-3-methyl-
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Record name 3-hydroxy-3-ethylbutanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-hydroxy-3-methyl-2-butanone?

A1: this compound has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. []

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of both a hydroxyl group and a ketone group in this compound makes it susceptible to a variety of reactions. The hydroxyl group can participate in dehydration reactions, while the ketone group can undergo nucleophilic addition reactions. [] The molecule's structure also plays a role in its interactions with atmospheric oxidants. [, ]

Q3: How does this compound react in the atmosphere?

A3: this compound reacts with atmospheric oxidants such as hydroxyl radicals (OH), chlorine atoms (Cl), and ozone (O3). [, , ] These reactions contribute to its degradation in the atmosphere.

Q4: What is the estimated atmospheric lifetime of this compound?

A4: The atmospheric lifetime of this compound is estimated to be around 4-5 days due to photolysis and about 15 days due to reaction with OH radicals. []

Q5: What are the major products of the atmospheric degradation of this compound?

A5: The reaction of this compound with Cl atoms yields acetic acid and 2,3-butanedione as major products. []

Q6: What is the role of photolysis in the atmospheric fate of this compound?

A6: Photolysis is considered the major degradation pathway for this compound in the atmosphere. Studies have identified photolysis products and proposed a reaction mechanism. [, ]

Q7: How does the structure of this compound affect its UV-Visible absorption and photolysis rate?

A7: The presence of the carbonyl and hydroxyl groups in this compound influences its UV-Visible absorption spectrum, which in turn affects its photolysis rate in the atmosphere. []

Q8: Are there any computational studies on the atmospheric degradation of this compound?

A8: Yes, theoretical studies have been conducted to investigate the mechanism of the reaction between this compound and OH radicals. These studies often involve geometry optimization of reactants, intermediates, and transition states, followed by kinetic calculations. []

Q9: Can this compound be used as a starting material in organic synthesis?

A9: Yes, this compound serves as a valuable precursor in synthesizing various organic compounds, including heterocycles like furanones and pyrrolinones. [, , , ]

Q10: How does this compound behave in the presence of a strong base?

A10: In the presence of a strong base, this compound can undergo dehydration to form 3-methyl-3-buten-2-one (mesityl oxide). [] This reactivity is attributed to the acidity of the alpha-hydrogen atoms adjacent to the carbonyl group.

Q11: Can this compound undergo reactions catalyzed by metal alkoxides?

A11: Yes, metal alkoxides like lithium ethoxide and magnesium ethoxide have been shown to catalyze the reaction between this compound and malononitrile. This reaction leads to the formation of 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile. [, ]

Q12: How do these metal alkoxides catalyze the reaction with malononitrile?

A12: The metal alkoxides act as Lewis bases, abstracting a proton from malononitrile to generate a nucleophilic carbanion. This carbanion then attacks the carbonyl group of this compound, initiating a series of steps that ultimately lead to the furan derivative. [, ]

Q13: Can computational methods provide insights into these catalytic reactions?

A13: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanisms of these reactions. These calculations provide information about the geometries of intermediates and transition states, activation energies, and the overall energetics of the reaction pathway. [, ]

Q14: Has this compound been used in the synthesis of any other heterocyclic compounds?

A14: Yes, it has been utilized in the synthesis of substituted 3-pyrrolin-2-ones. This reaction involves the condensation of cyanoacetamides with this compound in the presence of sodium ethoxide. []

Q15: What is the significance of these heterocyclic compounds?

A15: Heterocyclic compounds, including furanones and pyrrolinones, are important structural motifs found in many natural products and pharmaceuticals. They often exhibit a wide range of biological activities, making them attractive targets for drug discovery and development.

Q16: Are there any other noteworthy reactions of this compound?

A16: this compound has been shown to undergo thermal decomposition, a process studied both experimentally and theoretically. []

Q17: What are the products of this thermal decomposition?

A17: The thermal decomposition of this compound primarily yields acetaldehyde and acetone. [, ]

Q18: What is the mechanism of this thermal decomposition?

A18: Theoretical calculations suggest that the thermal decomposition of this compound proceeds through a concerted mechanism involving a five-membered cyclic transition state. []

Q19: Can this compound participate in photochemical reactions?

A19: Yes, this compound undergoes photolysis, primarily from an excited triplet state, leading to the formation of various products, including the enol form of acetone. [, ]

Q20: What is the significance of the formation of the enol of acetone?

A20: The enol form of acetone is a reactive intermediate that can participate in various chemical reactions. Its detection during photochemical reactions provides insights into the reaction mechanism and potential pathways for product formation. []

Q21: Does this compound exhibit any catalytic properties itself?

A21: While this compound is primarily studied as a reactant, its use as a probe molecule in characterizing acid-base properties of catalysts like sulfated zirconia has been reported. []

Q22: How is this compound used as a probe molecule in catalyst characterization?

A22: The conversion of this compound over a catalyst, typically at elevated temperatures, can provide valuable information about the acid-base properties of the catalyst surface. The product distribution from this conversion can be used to assess the relative strengths and types of acid and base sites present. []

Q23: What specific information can be obtained from the conversion of this compound over a catalyst?

A23: Depending on the catalyst and reaction conditions, this compound can undergo various transformations, such as dehydration, dehydrogenation, and isomerization. The selectivity towards these different products can indicate the type and strength of acid and base sites on the catalyst. For instance, strong acid sites might favor dehydration, while basic sites might promote dehydrogenation. [, ]

Q24: What is the significance of the Westerfeld test in relation to this compound?

A24: The Westerfeld test is a colorimetric assay used to detect the presence of certain organic compounds, particularly those containing vicinal carbonyl groups. While acetoin, which possesses a hydroxyl group adjacent to a carbonyl group, gives a positive result in this test, this compound does not. []

Q25: What does this difference in reactivity towards the Westerfeld test indicate about the structure of this compound?

A25: The lack of reactivity of this compound in the Westerfeld test suggests that the presence of a methyl group on the carbon bearing the hydroxyl group hinders its oxidation to a diketone, which is necessary for a positive result in this test. []

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